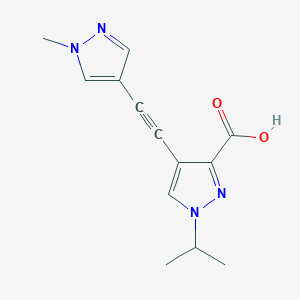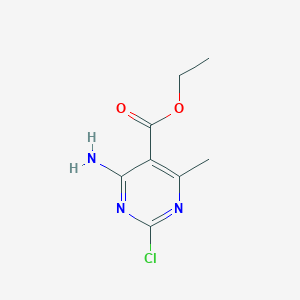![molecular formula C8H10N2O3 B11774134 2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid](/img/structure/B11774134.png)
2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(6-méthyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acétique est un composé hétérocyclique qui présente à la fois des cycles pyrazole et oxazole.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l'acide 2-(6-méthyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acétique implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du 6-méthyl-2,3-dihydropyrazole avec des dérivés d'oxazole en présence d'un catalyseur adapté. Les conditions réactionnelles comprennent souvent des températures modérées et l'utilisation de solvants tels que l'éthanol ou le méthanol pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Le procédé serait optimisé pour minimiser les déchets et réduire les coûts de production, impliquant souvent des systèmes automatisés pour un contrôle précis des paramètres de réaction.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(6-méthyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent impliquer des réactifs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau de la partie acide acétique, à l'aide de réactifs tels que les halogénoalcanes.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénoalcanes en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés alkylés.
Applications de recherche scientifique
L'acide 2-(6-méthyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acétique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant que composé bioactif doté de propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(6-méthyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acétique implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne les effets biologiques observés. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Aleglitazar : Un composé antidiabétique contenant un cycle oxazole.
Ditazole : Un inhibiteur de l'agrégation plaquettaire avec une partie oxazole.
Mubritinib : Un inhibiteur de la tyrosine kinase présentant une structure oxazole.
Oxaprozin : Un inhibiteur de la COX-2 avec un cycle oxazole.
Unicité
L'acide 2-(6-méthyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acétique est unique en raison de sa combinaison de cycles pyrazole et oxazole, qui lui confère des propriétés chimiques et biologiques distinctes. Cette structure à double cycle peut améliorer sa stabilité et sa réactivité, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-(6-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazol-7-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(4-7(11)12)8-10(9-5)2-3-13-8/h2-4H2,1H3,(H,11,12) |
Clé InChI |
HYFUGSHXIYRYDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2CCOC2=C1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11774052.png)
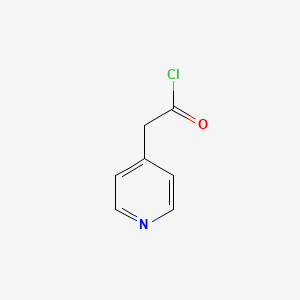
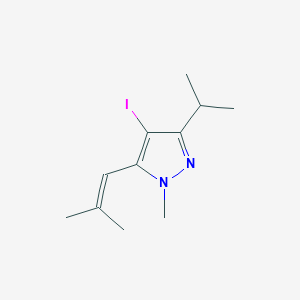
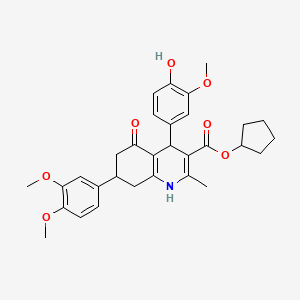
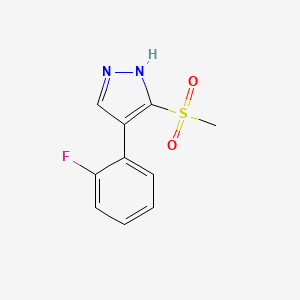
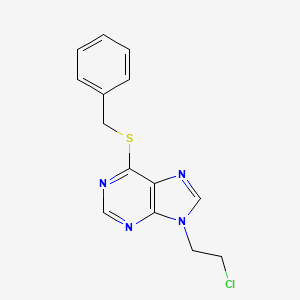
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774083.png)
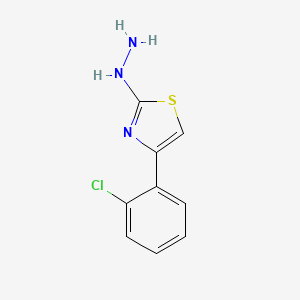
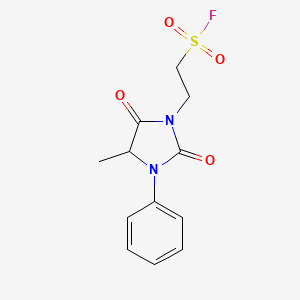
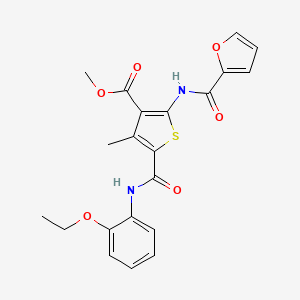
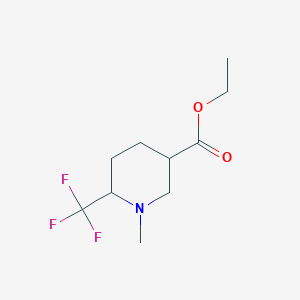
![6'-Aminospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B11774120.png)
